molecular formula C10H12ClNO B2832138 2-[(3-Chlorophenyl)amino]cyclobutan-1-ol CAS No. 2163615-20-9

2-[(3-Chlorophenyl)amino]cyclobutan-1-ol

Cat. No.: B2832138
CAS No.: 2163615-20-9
M. Wt: 197.66
InChI Key: DWENPKZECXWRCE-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)amino]cyclobutan-1-ol is a cyclic compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is chiral and exists in two enantiomeric forms, with the trans isomer being the most biologically active.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing cyclobutane-containing compounds, including 2-[(3-Chlorophenyl)amino]cyclobutan-1-ol, is the [2 + 2] cycloaddition reaction. This reaction involves the combination of two alkenes to form a cyclobutane ring. The reaction conditions typically include the use of a catalyst, such as a metal complex, and can be carried out under various temperatures and pressures depending on the specific reactants and desired yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale [2 + 2] cycloaddition reactions. These reactions are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorophenyl)amino]cyclobutan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of cyclobutanone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of cyclobutanol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted cyclobutane derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base.

Major Products

The major products formed from these reactions include cyclobutanone derivatives, cyclobutanol derivatives, and various substituted cyclobutane compounds .

Scientific Research Applications

2-[(3-Chlorophenyl)amino]cyclobutan-1-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism by which 2-[(3-Chlorophenyl)amino]cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Chlorophenyl)amino]-3-methylbutan-1-ol
  • 3-Amino-3-(2-chlorophenyl)cyclobutan-1-ol
  • 3-[(2-Chlorophenyl)amino]-3-methylbutan-1-ol

Uniqueness

2-[(3-Chlorophenyl)amino]cyclobutan-1-ol is unique due to its specific cyclobutane ring structure and the presence of the 3-chlorophenylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3-chloroanilino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-7-2-1-3-8(6-7)12-9-4-5-10(9)13/h1-3,6,9-10,12-13H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWENPKZECXWRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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